2,3,5-Tris(phenylmethoxy)pentane-1,4-diol
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Overview
Description
2,3,5-Tris(phenylmethoxy)pentane-1,4-diol is an organic compound with the molecular formula C26H30O5 It is characterized by the presence of three phenylmethoxy groups attached to a pentane-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of benzyl chloride in the presence of a base to introduce the phenylmethoxy groups. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl groups.
Temperature: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tris(phenylmethoxy)pentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2,3,5-Tris(phenylmethoxy)pentane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective agent for biomolecules due to its ability to form stable complexes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol involves its interaction with various molecular targets. The phenylmethoxy groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Tri-O-benzyl-D-ribitol: Similar in structure but with different substitution patterns.
2,3,5-Tri-O-benzyl-D-arabinitol: Another compound with benzyl protection on a pentane backbone.
Uniqueness
2,3,5-Tris(phenylmethoxy)pentane-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
2,3,5-tris(phenylmethoxy)pentane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJAQAZBITKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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